4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole
CAS No.: 1247899-26-8
Cat. No.: VC3401055
Molecular Formula: C8H13BrN2O2S
Molecular Weight: 281.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247899-26-8 |
---|---|
Molecular Formula | C8H13BrN2O2S |
Molecular Weight | 281.17 g/mol |
IUPAC Name | 4-bromo-3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazole |
Standard InChI | InChI=1S/C8H13BrN2O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5H2,1-3H3 |
Standard InChI Key | YTEZQBFXBJYAOE-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CCS(=O)(=O)C)C)Br |
Canonical SMILES | CC1=C(C(=NN1CCS(=O)(=O)C)C)Br |
Introduction
4-Bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family, which are five-membered heterocyclic rings containing two nitrogen atoms. This specific compound is characterized by the presence of a bromine atom and a methanesulfonyl group attached to the pyrazole ring, along with methyl groups at the 3 and 5 positions. Its unique structure contributes to potential applications in medicinal chemistry and pharmaceuticals.
Synthesis
The synthesis of 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole typically involves several steps, starting with brominated pyrazole derivatives. The specific synthesis routes can vary based on the desired yield and purity of the final product. Generally, such syntheses involve electrophilic substitution reactions at the C-4 position of the pyrazole ring, which is a common site for modification due to its reactivity.
Biological Activities
Pyrazoles, including derivatives like 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole, are often studied for their biological activities. These compounds have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. The presence of bromine and methanesulfonyl groups may enhance or modify these biological properties, making them candidates for further pharmaceutical research.
Applications in Medicinal Chemistry
Given its structure and potential biological activities, 4-bromo-1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole could be explored for various medicinal applications. Its ability to act as a precursor or intermediate in the synthesis of more complex pharmaceutical compounds is significant. The compound's reactivity and functional groups make it suitable for further modification to target specific biological pathways.
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